1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene
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Overview
Description
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes iodine, methoxy, methylphenyl, and nitroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene typically involves multiple steps, including iodination, methoxylation, and nitroethenylation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitroethenyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-iodo-4-methoxybenzene: Similar structure but lacks the nitroethenyl and methylphenyl groups.
1-iodo-2-methoxy-4-methylbenzene: Similar structure but lacks the nitroethenyl group.
1-iodo-3-methoxy-2-(methoxymethoxy)benzene: Similar structure but lacks the nitroethenyl and methylphenyl groups.
Uniqueness
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Properties
IUPAC Name |
1-iodo-3-methoxy-2-[(4-methylphenyl)methoxy]-5-[(Z)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-12-3-5-13(6-4-12)11-23-17-15(18)9-14(7-8-19(20)21)10-16(17)22-2/h3-10H,11H2,1-2H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQFFPGZTDHYPF-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C\[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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